2-Amino-3-nitro-5-phenylpyridine
Overview
Description
2-Amino-3-nitro-5-phenylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the second position, a nitro group at the third position, and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-5-phenylpyridine typically involves the nitration of 2-amino-5-phenylpyridine. One common method includes the reaction of 2-amino-5-phenylpyridine with a nitrating agent such as dinitrogen pentoxide in an organic solvent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Types of Reactions:
Substitution: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Reduction: 2,3-Diamino-5-phenylpyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-nitro-5-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
- 2-Amino-3-nitropyridine
- 2-Amino-5-nitropyridine
- 3-Amino-5-nitropyridine
Comparison: 2-Amino-3-nitro-5-phenylpyridine is unique due to the presence of the phenyl group at the fifth position, which imparts distinct steric and electronic properties. This differentiates it from other nitropyridines, which may lack the phenyl substitution and thus exhibit different reactivity and applications .
Biological Activity
2-Amino-3-nitro-5-phenylpyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. The presence of both amino and nitro groups in its structure allows for various interactions at the molecular level, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 228.19 g/mol
- Structure : The compound features a pyridine ring with an amino group at position 2, a nitro group at position 3, and a phenyl group at position 5.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- DNA Interaction : Some studies suggest that the compound can bind to DNA, potentially disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
- Amination : Subsequent introduction of the amino group through reduction or direct amination reactions.
Derivatives of this compound have been synthesized to enhance its biological activity or reduce toxicity. For example, modifications on the phenyl ring have been shown to improve antimicrobial properties without compromising safety profiles.
Properties
IUPAC Name |
3-nitro-5-phenylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPHZLFSKUPDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445386 | |
Record name | 2-Amino-3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198017-59-3 | |
Record name | 2-Amino-3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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